
2-(Tetrahydrofuran-2-yl)ethanol
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Overview
Description
2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7) is a chiral secondary alcohol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Structurally, it consists of a tetrahydrofuran (THF) ring fused to an ethanol moiety. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bifunctional nature (ether and alcohol groups) enables participation in diverse reactions, including esterification, etherification, and nucleophilic substitutions .
Key properties:
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-(Tetrahydrofuran-2-yl)acetaldehyde using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde.
Reduction: It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: 2-(Tetrahydrofuran-2-yl)acetaldehyde.
Reduction: 2-(Tetrahydrofuran-2-yl)methanol.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)ethanol serves various roles in scientific research:
- Chemistry It acts as a solvent and intermediate in organic synthesis.
- Biology It is used in synthesizing biologically active compounds.
- Medicine It plays a role in the development of pharmaceutical intermediates.
Industrial Applications
This compound is also valuable in industrial settings:
- It is utilized in the production of polymers, dyes, and surfactants.
- This compound is often used in epoxy resin formulations, both in the epoxy component and as an amine hardener, as well as in other general resin applications .
Chemical Reactions
This compound is involved in several types of chemical reactions:
- Oxidation It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide. The major product of this oxidation is 2-(Tetrahydrofuran-2-yl)acetaldehyde.
- Reduction It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol. Common reducing agents include lithium aluminum hydride and sodium borohydride. The major product is 2-(Tetrahydrofuran-2-yl)methanol.
- Substitution It can undergo nucleophilic substitution reactions to form various derivatives using reagents like alkyl halides and acyl chlorides.
Use as a Protecting Group
This compound can be used for the protection of alcohols . It can form 2-O-tetrahydrofuranyl ethers of primary, secondary, tertiary, allylic, and benzylic alcohols under mild conditions . The reaction is catalyzed by Cp2TiCl in the presence of an alkyl halide and tetrahydrofuran .
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its hydroxyl group allows it to form hydrogen bonds, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
The structural and functional analogs of 2-(Tetrahydrofuran-2-yl)ethanol are compared below, emphasizing physicochemical properties, reactivity, and applications.
Structural Analogs
Table 1: Structural and Functional Comparison
*Similarity indices estimated based on functional group and ring system comparisons.
(Tetrahydrofuran-2-yl)methanol (THF-MeOH)
- Synthesis : Typically produced via catalytic hydrogenation of furfuryl alcohol .
- Reactivity: Less steric hindrance than 2-(THF-2-yl)ethanol; undergoes rapid oxidation to carboxylic acids .
2-(Tetrahydro-2H-pyran-4-yl)ethanol (THP-EtOH)
- Synthesis : Cyclization of diols with acid catalysts .
- Reactivity : Pyran’s chair conformation reduces ring strain, enhancing thermal stability .
Tetrahydrofurfuryl Alcohol (THFA)
- Synthesis : Hydrogenation of furfuryl alcohol over nickel catalysts .
- Applications : Widely used in epoxy resins and as a green solvent .
Ethyl 2-(Tetrahydrofuran-2-yl)acetate
- Synthesis: Fischer esterification of 2-(THF-2-yl)acetic acid with ethanol .
- Reactivity : Hydrolyzes under acidic conditions to regenerate the carboxylic acid .
Research Findings
Asymmetric Synthesis: 2-(THF-2-yl)ethanol has been synthesized enantioselectively using bifunctional organocatalysts (e.g., thiourea catalysts), achieving >90% enantiomeric excess .
Pollinator Attractants : Derivatives like 2-(THF-2-yl)acetic acid exhibit long-range attractant properties in plant-pollinator interactions, with ester forms showing prolonged volatility .
Toxicity: 2-(THF-2-yl)ethanol demonstrates lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to THFA (LD₅₀ = 1600 mg/kg) .
Biological Activity
2-(Tetrahydrofuran-2-yl)ethanol, also known as (R)-2-(tetrahydrofuran-2-yl)ethanol, is an organic compound characterized by a tetrahydrofuran ring linked to an ethanol moiety. This compound exhibits significant biological activities that have garnered research interest for potential therapeutic applications, particularly in oncology and drug design.
- Molecular Formula : C6H12O2
- Structural Features : The presence of a tetrahydrofuran ring contributes to its unique reactivity and biological interactions. The compound is optically active due to its chiral center.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Cytotoxic Effects : Studies have shown that this compound can exert cytotoxic effects against various cancer cell lines. For instance, it has demonstrated selective toxicity towards certain tumor cells, suggesting its potential as an anti-cancer agent .
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing metabolic pathways critical for therapeutic efficacy. Such interactions are essential for understanding its safety and effectiveness in medicinal applications .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful against various pathogens .
Cytotoxicity Studies
A study conducted on the cytotoxic effects of this compound involved testing against multiple cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations. The following table summarizes the findings:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 (Breast) | 25 | Significant reduction in viability |
HT-29 (Colon) | 30 | Moderate cytotoxicity |
A549 (Lung) | 40 | Low cytotoxicity |
The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic changes.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Hydrogenation of tetrahydrofuran derivatives.
- Reaction with appropriate alcohols under acidic conditions.
Additionally, derivatives of this compound have been synthesized to enhance biological activity. For instance, modifications to the hydroxyl group or the tetrahydrofuran ring may improve solubility or receptor affinity.
Safety and Toxicology
While this compound shows promise in therapeutic applications, safety assessments are critical. Toxicological studies indicate that the compound is harmful if swallowed and can cause skin irritation . Further research into its pharmacokinetics and long-term effects is necessary to establish safe usage parameters.
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJYRVEBULFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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